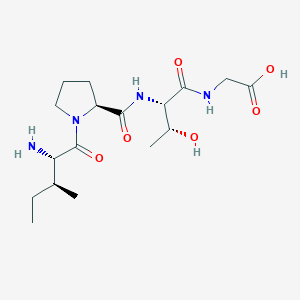
L-Isoleucyl-L-prolyl-L-threonylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Isoleucyl-L-prolyl-L-threonylglycine is a tetrapeptide composed of the amino acids isoleucine, proline, threonine, and glycine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-prolyl-L-threonylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of the next amino acid: The next protected amino acid is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired scale of production, cost, and purity requirements.
化学反应分析
Types of Reactions
L-Isoleucyl-L-prolyl-L-threonylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids such as threonine.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Substitution reactions may involve the use of specific enzymes or chemical reagents to replace amino acid residues.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of threonine can yield hydroxythreonine, while substitution reactions can produce peptide analogs with altered biological activities.
科学研究应用
L-Isoleucyl-L-prolyl-L-threonylglycine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The peptide can be used to investigate protein-protein interactions and enzyme-substrate relationships.
Medicine: Potential therapeutic applications include the development of peptide-based drugs and inhibitors.
Industry: It can be used in the production of functional foods and nutraceuticals.
作用机制
The mechanism of action of L-Isoleucyl-L-prolyl-L-threonylglycine depends on its specific biological activity. For example, if the peptide acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the specific application and biological activity of the peptide.
相似化合物的比较
Similar Compounds
L-Valyl-L-prolyl-L-proline: Another tripeptide with similar structural features and potential biological activities.
L-Isoleucyl-L-prolyl-L-proline: A tripeptide with similar amino acid composition but lacking threonine and glycine.
Uniqueness
L-Isoleucyl-L-prolyl-L-threonylglycine is unique due to its specific amino acid sequence, which may confer distinct biological activities and properties compared to other similar peptides. The presence of threonine and glycine in the sequence can influence the peptide’s conformation, stability, and interactions with biological targets.
属性
CAS 编号 |
921597-59-3 |
|---|---|
分子式 |
C17H30N4O6 |
分子量 |
386.4 g/mol |
IUPAC 名称 |
2-[[(2S,3R)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]acetic acid |
InChI |
InChI=1S/C17H30N4O6/c1-4-9(2)13(18)17(27)21-7-5-6-11(21)15(25)20-14(10(3)22)16(26)19-8-12(23)24/h9-11,13-14,22H,4-8,18H2,1-3H3,(H,19,26)(H,20,25)(H,23,24)/t9-,10+,11-,13-,14-/m0/s1 |
InChI 键 |
XACASDDGYDTOQL-WTNWGCMGSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)O)N |
规范 SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NCC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


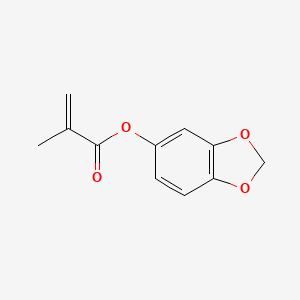
![2-{[2-(Methoxycarbonyl)-3-oxobutyl]carbamoyl}benzoic acid](/img/structure/B14190468.png)
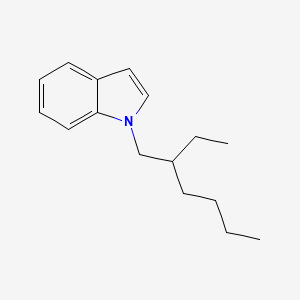
![Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3,5-bis(dodecyloxy)-](/img/structure/B14190476.png)
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-6-methyl-2,2-diphenyl-](/img/structure/B14190484.png)

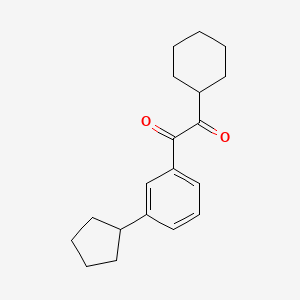
![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-cyclopentylurea](/img/structure/B14190506.png)

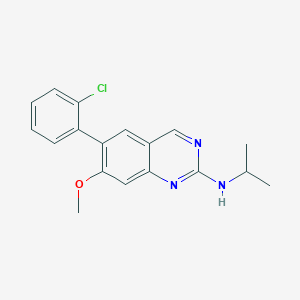
![Phenol, 3-[2-[2-[[3-(S-methylsulfonimidoyl)phenyl]amino]-5-pyrimidinyl]ethynyl]-](/img/structure/B14190513.png)
![1-[(2-Methylpropyl)sulfanyl]-2-nitrobenzene](/img/structure/B14190530.png)
![1-[4-(3-Azidopropoxy)-3-methoxyphenyl]ethan-1-one](/img/structure/B14190534.png)
![(4R)-4-{2-[4-(Benzyloxy)phenyl]ethyl}-4-methyl-1,3-oxazolidin-2-one](/img/structure/B14190542.png)
